molecular formula C16H16N2OS B2547072 N-((Ethylphenylamino)thioxomethyl)benzamide CAS No. 59849-40-0

N-((Ethylphenylamino)thioxomethyl)benzamide

Cat. No.: B2547072
CAS No.: 59849-40-0
M. Wt: 284.38
InChI Key: RZVMOMUIQTXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Ethylphenylamino)thioxomethyl)benzamide is a synthetic organic compound belonging to the class of N-phenylcarbamothioylbenzamides, which are characterized by a benzamide moiety linked to a thiourea functional group. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the investigation of new anti-inflammatory agents. Compounds within this class have been shown to exhibit potent anti-inflammatory properties in preclinical models, such as the acute carrageenan-induced paw edema assay, with some derivatives demonstrating activity that surpasses reference drugs like indomethacin . The mechanism of action is associated with the potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain . Beyond anti-inflammatory applications, thiourea and benzamide derivatives are extensively studied for a range of pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory effects against targets like acetylcholinesterase (AChE) and carbonic anhydrase (hCA I and II), which are relevant in neurodegenerative disease and glaucoma research, respectively . Researchers value this compound for its potential as a versatile scaffold in drug discovery and biochemical probing. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-18(14-11-7-4-8-12-14)16(20)17-15(19)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVMOMUIQTXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Ethylphenylamino)thioxomethyl)benzamide typically involves the reaction of ethylphenylamine with a thioxomethylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Ethylphenylamino)thioxomethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((Ethylphenylamino)thioxomethyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-((Ethylphenylamino)thioxomethyl)benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine in acetic acid .
  • Activity : Demonstrates antimicrobial and anticancer activity against breast cancer (MCF7) cell lines .

Nitazoxanide (NTZ)

  • Structure : Contains a 5-nitrothiazole ring linked to a benzamide core.
  • Synthesis : Derived from 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide .
  • Activity : Broad-spectrum antiparasitic and antiviral agent .

N-[(Cyclohexylamino)thioxomethyl]benzamide

  • Structure: Cyclohexylamino group replaces ethylphenylamino.
  • Synthesis: Not explicitly described, but regulatory data suggest industrial applications .

N-[(Arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide

  • Structure : Incorporates a benzo[b]thiophene ring and dichloro substituents.
  • Synthesis : Reacting thioamides with aromatic amines .
  • Activity : Exhibits antibacterial (against E. coli, S. aureus) and antifungal (against A. niger) activity .

Key Structural Determinants of Activity

  • Thioxomethyl Group : Enhances binding to microbial enzymes or parasitic targets via sulfur interactions .
  • Aromatic Substituents : Methoxy groups (e.g., Rip-B) improve lipophilicity and membrane penetration, critical for anticancer activity .
  • Heterocyclic Moieties : Thiazole (NTZ) or benzo[b]thiophene rings augment electronic properties, influencing target specificity .

Biological Activity

N-((Ethylphenylamino)thioxomethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the reaction of appropriate amines with thioxomethyl derivatives. The structural formula can be represented as follows:

C16H18N2S Molecular Weight 286 39 g mol \text{C}_{16}\text{H}_{18}\text{N}_2\text{S}\quad \text{ Molecular Weight 286 39 g mol }

The compound features a thioxomethyl group attached to a benzamide backbone, which is crucial for its biological activity. The ethylphenylamino moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown potent inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer progression. The docking studies suggest that these compounds can effectively bind to the active sites of RTKs such as EGFR and HER-2, leading to reduced cell proliferation in cancer cell lines .

Table 1: Inhibitory Activity of Related Compounds on RTKs

CompoundTarget KinaseIC50 (nM)% Inhibition at 10 nM
Compound AEGFR591
Compound BHER-21092
This compoundTBDTBDTBD

Antiviral Activity

Another area of interest is the antiviral activity of similar benzamide derivatives against viral infections. Certain studies have demonstrated that these compounds can inhibit viral entry by binding to specific viral proteins, thereby preventing the virus from infecting host cells. The structure-activity relationship analysis revealed that modifications in the benzamide scaffold significantly impact antiviral potency .

Case Study: Antiviral Efficacy

A recent study evaluated the antiviral activity of a series of benzamide derivatives, including this compound, against Ebola virus pseudotypes. The results indicated that several derivatives achieved EC50 values below 1 μM with low cytotoxicity, suggesting a favorable therapeutic index .

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic applications. Preliminary toxicity assessments indicate low cytotoxicity in vitro, with selectivity indices (SI) suggesting a wide margin between effective doses and toxic doses . Further studies are required to fully elucidate its metabolic stability and potential off-target effects.

Q & A

What are the established synthetic routes for N-((ethylphenylamino)thioxomethyl)benzamide, and how can regioselectivity challenges be addressed?

Basic Synthesis:
The compound is typically synthesized via a two-step protocol: (1) Reaction of 2-phenylethylamine with benzoyl chloride to form the benzamide intermediate, followed by (2) thiourea formation using carbon disulfide under alkaline conditions. DMAP (4-dimethylaminopyridine) in dichloromethane is often employed to enhance reaction efficiency .

Advanced Regioselectivity:
Regioselectivity in thioxomethyl group attachment can be optimized using computational tools (e.g., density functional theory) to predict reactive sites. Ultrasound-assisted synthesis has been shown to reduce side products by improving reaction homogeneity .

How is structural characterization performed for this compound, and what crystallographic challenges might arise?

Basic Characterization:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=S bond at ~1.68 Å). SHELX software (SHELXL/SHELXS) is standard for refinement, particularly for small molecules .
  • Spectroscopy : FT-IR confirms thiourea C=S stretching (1250–1350 cm⁻¹). NMR (¹H/¹³C) identifies ethylphenyl and benzamide protons .

Advanced Crystallography:
Twinning or disorder in the ethylphenyl group can complicate refinement. Strategies include high-resolution data collection (synchrotron sources) and SHELXL’s TWIN/BASF commands for twinned data correction .

What in vitro bioassays are suitable for evaluating its anticancer potential, and how are data contradictions resolved?

Basic Screening:

  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme inhibition : HDAC activity measured via fluorometric assays (e.g., inhibition of histone deacetylation) .

Advanced Data Analysis:
Contradictions in IC₅₀ values (e.g., varying potency across cell lines) are addressed via structure-activity relationship (SAR) studies. Orthogonal assays (e.g., flow cytometry for apoptosis) validate mechanisms .

How can computational methods enhance the design of derivatives with improved bioactivity?

Methodology:

  • Molecular docking : Predict binding to targets (e.g., HDAC2 active site using AutoDock Vina).
  • QSAR modeling : Correlates substituent electronegativity (e.g., –NO₂, –OCH₃) with bioactivity.
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties .

What analytical techniques ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5%).
  • LC-MS : Confirms molecular ion ([M+H]⁺) and degradation products.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent thiol oxidation .

How does the compound interact with biological targets at the molecular level?

Mechanistic Insights:

  • HDAC inhibition : The thioxomethyl group chelates Zn²⁺ in HDAC’s catalytic pocket, validated via SPR (surface plasmon resonance) binding assays .
  • Antimicrobial action : Disruption of bacterial cell membranes observed via fluorescence spectroscopy (membrane potential dyes) .

What strategies resolve discrepancies in reported enzyme inhibition data?

Data Reconciliation:

  • Dose-response curves : Repeat assays with standardized protocols (e.g., fixed ATP concentrations for kinase assays).
  • Crystallographic validation : Co-crystallization with target enzymes confirms binding modes .

How are structure-activity relationships (SAR) analyzed for derivatives?

SAR Workflow:

Synthesis : Introduce substituents (e.g., halogens, methoxy) at the benzamide or ethylphenyl positions.

Bioassay : Compare IC₅₀ values across derivatives.

Statistical analysis : PCA (principal component analysis) identifies key physicochemical parameters (logP, polar surface area) .

What ethical and regulatory considerations apply to its use in preclinical studies?

  • TSCA compliance : Report significant new uses (e.g., industrial release) under 40 CFR §721.10632 .
  • Animal protocols : Follow NIH guidelines for in vivo toxicity testing (IACUC approval required) .

How does its mechanism differ from structurally related benzamide HDAC inhibitors?

Comparative Analysis:

  • Selectivity : Unlike valproate, this compound shows brain region-specific HDAC inhibition (frontal cortex > striatum) due to blood-brain barrier permeability .
  • Binding kinetics : Thiourea moiety increases residence time in HDAC2 compared to carboxyamide analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.